molecular formula C9H16O4 B8556784 4-(2-Hydroxyethoxy)cyclohexanecarboxylic acid

4-(2-Hydroxyethoxy)cyclohexanecarboxylic acid

Cat. No. B8556784
M. Wt: 188.22 g/mol
InChI Key: XUMGIXHITUYJKL-UHFFFAOYSA-N
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Patent
US08304412B2

Procedure details

1.00 g (5.49 mmol) of 4-(2-hydroxyethoxy)benzoic acid is dissolved in 30 ml of dry THF and 30 ml of dry ethanol, and 1.13 mg (0.55 mmol) of rhodium on alumina are added. The reaction mixture is hydrogenated at +50° C. at a hydrogen pressure of 50 bar for 12 h. The mixture is then hydrogenated at +60° C. at a hydrogen pressure of 80 bar for a further 48 h. After filtration, the filtrate is concentrated on a rotary evaporator. The residue is directly used in the next reaction without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
1.13 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1.[H][H]>C1COCC1.C(O)C.[Rh]>[OH:1][CH2:2][CH2:3][O:4][CH:5]1[CH2:13][CH2:12][CH:8]([C:9]([OH:11])=[O:10])[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCCOC1=CC=C(C(=O)O)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.13 mg
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue is directly used in the next reaction without further purification

Outcomes

Product
Name
Type
Smiles
OCCOC1CCC(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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